molecular formula C30H34N2O5 B11599897 ethyl 5-{3-[(4-ethoxyphenyl)amino]-2-hydroxypropoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate

ethyl 5-{3-[(4-ethoxyphenyl)amino]-2-hydroxypropoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate

Cat. No.: B11599897
M. Wt: 502.6 g/mol
InChI Key: JQTXGKXBWVMKLM-UHFFFAOYSA-N
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Description

Ethyl 5-{3-[(4-ethoxyphenyl)amino]-2-hydroxypropoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes an indole core, ethoxyphenyl, and methylphenyl groups. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{3-[(4-ethoxyphenyl)amino]-2-hydroxypropoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{3-[(4-ethoxyphenyl)amino]-2-hydroxypropoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-{3-[(4-ethoxyphenyl)amino]-2-hydroxypropoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-{3-[(4-ethoxyphenyl)amino]-2-hydroxypropoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various receptors and enzymes, modulating their activity. This compound may also affect signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-{3-[(4-ethoxyphenyl)amino]-2-hydroxypropoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is unique due to its specific combination of functional groups and its indole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H34N2O5

Molecular Weight

502.6 g/mol

IUPAC Name

ethyl 5-[3-(4-ethoxyanilino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate

InChI

InChI=1S/C30H34N2O5/c1-5-35-25-13-9-22(10-14-25)31-18-24(33)19-37-26-15-16-28-27(17-26)29(30(34)36-6-2)21(4)32(28)23-11-7-20(3)8-12-23/h7-17,24,31,33H,5-6,18-19H2,1-4H3

InChI Key

JQTXGKXBWVMKLM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(COC2=CC3=C(C=C2)N(C(=C3C(=O)OCC)C)C4=CC=C(C=C4)C)O

Origin of Product

United States

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